1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE
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Overview
Description
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-propanone is a chemical compound with the molecular formula C13H17FN2O3S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require bases like sodium hydroxide or potassium carbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-propanone involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenylsulfonyl)piperidine: Similar structure but lacks the propanone group.
1-(4-Fluorophenylsulfonyl)-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a piperazine ring.
Uniqueness
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-propanone is unique due to the combination of its fluorophenyl, sulfonyl, and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXMLIDLWJCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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